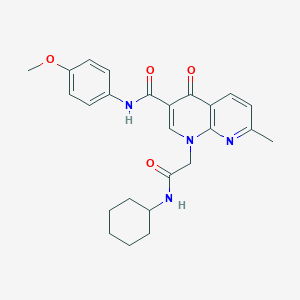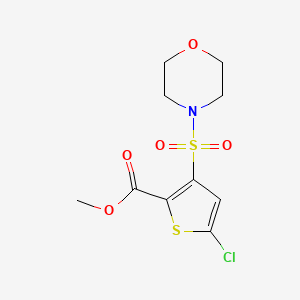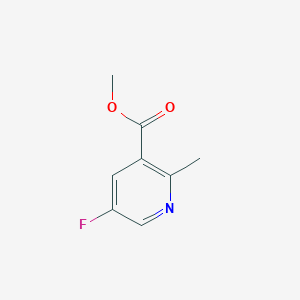
1-(2-(cyclohexylamino)-2-oxoéthyl)-N-(4-méthoxyphényl)-7-méthyl-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la Tyrosinase
Aperçu : La tyrosinase est une enzyme clé impliquée dans la synthèse de la mélanine. L'inhibition de la tyrosinase peut être bénéfique pour traiter les troubles de l'hyperpigmentation et les affections cutanées.
Composé d'intérêt :1-(2-(cyclohexylamino)-2-oxoéthyl)-N-(4-méthoxyphényl)-7-méthyl-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxamide (1c) : a démontré une puissante inhibition de la tyrosinase.
Résultats :- Activité in vitro: Le composé 1c a montré une forte inhibition compétitive contre la tyrosinase de champignon, avec des valeurs d'IC50 de 0,013 μM pour la tyrosine hydroxylase et de 0,93 μM pour la dopa oxydase .
- Effets cellulaires: Dans les cellules de mélanome B16F10, 1c a réduit de manière dose-dépendante la teneur en mélanine et l'activité de la tyrosinase intracellulaire induite par l'α-MSH et l'IBMX .
Implications : 1c est prometteur comme inhibiteur puissant de la tyrosinase pour le développement d'agents thérapeutiques destinés à traiter les affections liées à l'hyperpigmentation.
Liaison urée pour la protection du groupe amine
Aperçu : Les amines organiques sont souvent protégées par des liaisons carbamate. La liaison urée du composé peut être utilisée pour la protection et la déprotection du groupe amine.
Composé d'intérêt : La liaison urée du composé fournit un groupe protecteur chimiquement stable pour les fonctionnalités amines .
Applications :Structure du radical Blatter
Aperçu : Le composé 1-(2-méthoxyphényl)-3-phényl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) présente une corrélation unique entre sa structure et son magnétisme.
Caractéristiques uniques :- Groupe 2-méthoxyphényl orthogonal: Le groupe 2-méthoxyphényl presque orthogonal perturbe la formation de colonnes π empilées typiques observées dans les radicaux organiques avec une conjugaison étendue .
Orientations de recherche : Explorer la relation entre la structure et le magnétisme dans les composés radicaux comme 1 peut conduire à de nouveaux matériaux aux propriétés personnalisées.
En résumé, ce composé a des applications multiples, allant de l'inhibition de la tyrosinase à la protection du groupe amine et à des caractéristiques structurelles intrigantes. Les chercheurs continuent d'enquêter sur son potentiel dans divers domaines scientifiques. 🌟
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-8-13-20-23(31)21(25(32)28-18-9-11-19(33-2)12-10-18)14-29(24(20)26-16)15-22(30)27-17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLIOCTLRZLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2554441.png)
![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2554445.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2554447.png)
![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)


![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)
![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)
